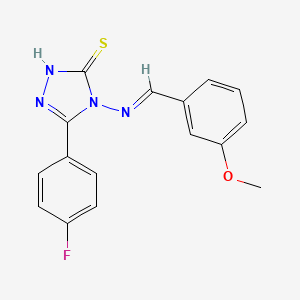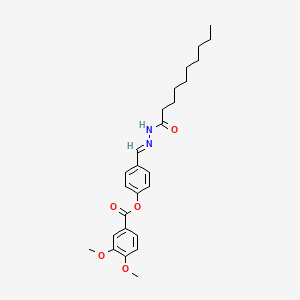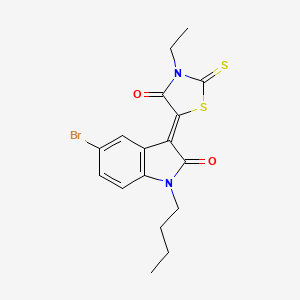
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛是一种有机化合物,属于吡唑类。吡唑类是含有两个氮原子分别位于 1 位和 2 位的五元杂环化合物。该化合物具有一个氟苯基取代基位于 1 位,一个对甲苯基取代基位于 3 位,以及一个甲醛取代基位于 4 位。
准备方法
合成路线和反应条件
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛的合成可以通过多种合成路线实现。一种常见的方法是将 2-氟苯甲醛与对甲苯肼反应生成相应的腙。然后,使用合适的环化剂(例如乙酸)对该中间体进行环化,得到所需的吡唑衍生物。反应条件通常包括将反应物在合适的溶剂(例如乙醇或甲醇)中回流数小时。
工业生产方法
在工业环境中,1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成效率和产率。此外,最终产品的纯化可能涉及重结晶或色谱等技术以确保高纯度。
化学反应分析
反应类型
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛可以进行各种类型的化学反应,包括:
氧化: 醛基可以通过使用氧化剂(例如高锰酸钾或三氧化铬)氧化成相应的羧酸。
还原: 醛基可以通过使用还原剂(例如硼氢化钠或氢化铝锂)还原成相应的醇。
取代: 氟苯基可以与亲核试剂(例如胺或硫醇)进行亲核芳香取代反应。
常用试剂和条件
氧化: 高锰酸钾在水性介质中回流条件下。
还原: 硼氢化钠在甲醇中室温下。
取代: 胺或硫醇在碱(例如氢氧化钠或碳酸钾)的存在下。
主要形成的产物
氧化: 1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-羧酸。
还原: 1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醇。
取代: 根据所用亲核试剂的不同,会形成各种取代衍生物。
科学研究应用
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛在科学研究中有几个应用,包括:
化学: 它被用作合成更复杂有机分子的构建单元,以及配位化学中的配体。
生物学: 它被研究其潜在的生物活性,例如抗菌、抗真菌和抗癌特性。
医学: 它被研究其在药物开发中的潜在用途,特别是作为设计新型治疗剂的先导化合物。
工业: 由于其独特的化学性质,它被用于开发新型材料,例如聚合物和染料。
作用机制
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛的作用机制取决于其具体的应用。在生物系统中,它可能与各种分子靶标(例如酶或受体)相互作用,以发挥其作用。例如,它可能通过与酶的活性位点结合来抑制某些酶的活性,或者通过作为激动剂或拮抗剂来调节受体的功能。所涉及的精确分子途径可能因具体的生物学背景而异。
相似化合物的比较
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛可以与其他类似化合物进行比较,例如:
1-(2-氟苯基)-3-苯基-1H-吡唑-4-甲醛: 该化合物缺少对甲苯基,而是具有苯基。由于缺少对甲苯基,它可能具有不同的化学和生物性质。
1-(2-氯苯基)-3-对甲苯基-1H-吡唑-4-甲醛: 该化合物具有氯苯基而不是氟苯基。氯原子的存在可能影响其反应性和生物活性。
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醇: 该化合物具有甲醇基而不是甲醛基。
1-(2-氟苯基)-3-对甲苯基-1H-吡唑-4-甲醛的独特之处在于其官能团的特定组合,这可以赋予其独特的化学和生物性质。
属性
CAS 编号 |
618098-69-4 |
|---|---|
分子式 |
C17H13FN2O |
分子量 |
280.30 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 |
InChI 键 |
ICVQTNXOYNOFKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024578.png)
![5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024579.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12024584.png)
![2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12024589.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024599.png)

![4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024631.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B12024641.png)



